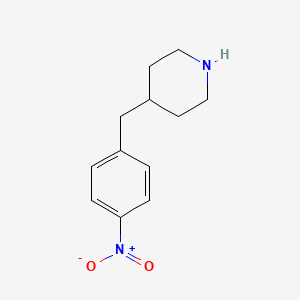

4-(4-Nitrobenzyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a ubiquitous and highly valued structural motif in the realm of organic and medicinal chemistry. tandfonline.com Its importance is underscored by its presence in a vast array of natural products, approved drugs, and clinical candidates. nih.gov The widespread application of the piperidine ring can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt various conformations, with the chair form being the most stable. This conformational flexibility allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Physicochemical Properties: The presence of the nitrogen atom imparts basicity to the piperidine ring, allowing for the formation of salts and enhancing aqueous solubility, which are important considerations in drug development. The lipophilicity of the piperidine scaffold can also be readily modulated through substitution.

Biological Activity: Piperidine-containing compounds exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and neuroprotective effects. scispace.com

The strategic incorporation of the piperidine scaffold into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in drug design. researchgate.net

Overview of 4-(4-Nitrobenzyl)piperidine as a Privileged Structure and Research Target

This compound combines the well-established piperidine scaffold with a 4-nitrobenzyl group. This combination results in a molecule that serves as a versatile intermediate and a research target in its own right. The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a promising starting point for the development of new drugs. researchgate.netacs.org While the broader piperidine class is considered privileged, the specific substitution pattern of this compound makes it a valuable tool for several reasons:

Synthetic Handle: The nitro group on the aromatic ring is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, through reduction. This allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Modulation of Properties: The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, which can impact its reactivity and biological activity.

Building Block for Complex Molecules: this compound has been utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of derivatives investigated for their anti-ulcer and other pharmacological activities. nih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77093-81-3 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

Detailed Research Findings

Research efforts involving this compound have primarily focused on its synthesis and its utility as a precursor for more elaborate molecular structures.

One notable synthetic approach involves the nitration of N-benzyl-4-benzylpiperidine. tandfonline.comresearchgate.net This reaction introduces the nitro group onto the benzyl (B1604629) ring, yielding the target compound.

Spectral data for a derivative, 1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)piperidin-4-yl]piperazine, provides insight into the characteristic spectroscopic features of molecules containing the 4-nitrobenzylpiperidine moiety. shd-pub.org.rs

| Spectral Data Type | Key Observations for a Derivative |

| IR (Infrared) Spectroscopy | Peaks corresponding to N-O asymmetric and symmetric stretching of the nitro group (around 1513.8 cm⁻¹ and 1344.2 cm⁻¹ respectively) are characteristic. shd-pub.org.rs |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Signals for the protons on the 4-nitrophenyl group and the piperidine ring are observed in their expected regions. shd-pub.org.rs |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the synthesized compound. shd-pub.org.rs |

While direct and extensive biological evaluations of this compound itself are not widely published, its role as a key intermediate underscores its importance. The ability to readily modify the nitro group allows for the exploration of a wide chemical space, facilitating the discovery of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWJNEWPWOHGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 4 Nitrobenzyl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms in 4-(4-Nitrobenzyl)piperidine can be established.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons of the nitrophenyl ring, the benzylic methylene (B1212753) bridge, and the piperidine (B6355638) ring.

Aromatic Protons: The para-substituted nitrophenyl group gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-withdrawing nitro group (H-3', H-5') are deshielded and expected to appear as a doublet at approximately 8.1-8.2 ppm. The two protons meta to the nitro group (H-2', H-6') are less deshielded and should appear as a doublet around 7.3-7.4 ppm.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl and piperidine rings are chemically equivalent and would appear as a doublet, typically in the range of 2.6-2.8 ppm. The splitting into a doublet is due to coupling with the adjacent proton at the C-4 position of the piperidine ring.

Piperidine Protons: The piperidine ring protons present a more complex pattern due to their diastereotopic nature in the chair conformation. The axial and equatorial protons at the same carbon are chemically non-equivalent. The protons on carbons C-2 and C-6 (H-2eq, H-2ax, H-6eq, H-6ax) adjacent to the nitrogen atom are deshielded and typically resonate between 2.9-3.1 ppm (axial) and 2.5-2.7 ppm (equatorial). The protons on carbons C-3 and C-5 (H-3eq, H-3ax, H-5eq, H-5ax) are expected in the 1.6-1.8 ppm (axial) and 1.4-1.6 ppm (equatorial) region. The single proton at C-4 (H-4) would appear as a multiplet around 1.7-1.9 ppm.

Amine Proton: The N-H proton of the secondary amine gives a broad singlet that can appear over a wide range (typically 1.5-2.5 ppm), and its chemical shift is highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3', H-5' (Aromatic) | ~8.15 | d |

| H-2', H-6' (Aromatic) | ~7.35 | d |

| -CH₂- (Benzylic) | ~2.70 | d |

| H-2ax, H-6ax (Piperidine) | ~3.00 | m |

| H-2eq, H-6eq (Piperidine) | ~2.60 | m |

| H-4 (Piperidine) | ~1.80 | m |

| H-3ax, H-5ax (Piperidine) | ~1.70 | m |

| H-3eq, H-5eq (Piperidine) | ~1.50 | m |

| N-H | ~2.00 | br s |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected due to molecular symmetry.

Aromatic Carbons: The nitrophenyl ring will show four signals. The carbon bearing the nitro group (C-4') is highly deshielded, appearing around 147 ppm. The quaternary carbon attached to the benzyl (B1604629) group (C-1') is also deshielded, expected around 148 ppm. The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the nitro group would resonate at approximately 124 ppm and 130 ppm, respectively.

Benzylic Carbon: The methylene bridge carbon (-CH₂-) is expected to appear in the aliphatic region, around 42 ppm.

Piperidine Carbons: The piperidine ring will display three signals due to its C₂ symmetry. The carbons adjacent to the nitrogen (C-2, C-6) are expected around 50 ppm. The carbons beta to the nitrogen (C-3, C-5) would appear further upfield, around 30 ppm. The substituted carbon (C-4) would be found around 38 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (Aromatic) | ~148.0 |

| C-4' (Aromatic) | ~147.0 |

| C-2', C-6' (Aromatic) | ~130.0 |

| C-3', C-5' (Aromatic) | ~124.0 |

| C-2, C-6 (Piperidine) | ~50.0 |

| -CH₂- (Benzylic) | ~42.0 |

| C-4 (Piperidine) | ~38.0 |

| C-3, C-5 (Piperidine) | ~30.0 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for the complex, overlapping multiplets of the piperidine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. For instance, it would confirm the coupling between the benzylic -CH₂- protons and the H-4 proton of the piperidine ring. It would also map out the entire spin system of the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, and so on, helping to trace the connectivity through the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. nih.govepfl.ch An HSQC spectrum correlates the ¹H and ¹³C spectra, showing a cross-peak for each C-H bond. This technique would definitively link the proton signals of the piperidine ring to their corresponding carbon signals, for example, confirming that the protons at ~3.00 and ~2.60 ppm are attached to the carbon at ~50.0 ppm (C-2, C-6). researchgate.net This is crucial for distinguishing between the C-2/C-6 and C-3/C-5 positions.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-O Stretching: The nitro group is the most prominent feature. It displays two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

N-H Stretching: The secondary amine of the piperidine ring will show a moderate, sharp absorption band in the region of 3300-3400 cm⁻¹. researchgate.net

C-H Stretching: The spectrum will feature absorptions for both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the piperidine and benzyl methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching will produce characteristic absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 220. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would include:

Benzylic Cleavage: The bond between the benzylic carbon and the piperidine ring is prone to cleavage. This can result in the formation of a highly stable 4-nitrobenzyl cation (m/z 136) or a tropylium (B1234903) ion derivative.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation pathway for amines. miamioh.edu This would lead to the loss of an ethyl radical (M-29) or related fragments.

Loss of Nitro Group: Fragmentation can occur with the loss of NO₂ (M-46) or NO (M-30).

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a characteristic peak at m/z 84, corresponding to the loss of the entire 4-nitrobenzyl substituent. miamioh.edu

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 220 | [M]⁺˙ (Molecular Ion) | - |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage |

| 174 | [M - NO₂]⁺ | Loss of nitro group |

| 84 | [C₅H₁₀N]⁺ | Cleavage of benzyl-piperidine bond |

X-ray Crystallography and Conformational Analysis

While no specific crystal structure for this compound is publicly available, its solid-state conformation can be predicted based on data from closely related structures, such as piperidinium (B107235) salts and 4-(4-nitrobenzyl)pyridine. researchgate.netresearchgate.net

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. The bulky 4-nitrobenzyl group will strongly prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Nitrobenzyl Group Orientation: The nitro group is generally coplanar with the benzene (B151609) ring to maximize resonance stabilization. The dihedral angle between the plane of the benzene ring and the piperidine ring will be influenced by crystal packing forces but is expected to be significantly twisted, as seen in the pyridine (B92270) analogue where the angle is 78.4°. researchgate.net

Intermolecular Interactions: In the solid state, the structure would be stabilized by intermolecular hydrogen bonding involving the secondary amine's N-H group acting as a donor and the oxygen atoms of the nitro group on an adjacent molecule acting as acceptors. Pi-stacking interactions between the aromatic rings may also play a role in the crystal packing.

Analysis via single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, torsion angles, and the details of intermolecular packing, confirming the predicted conformational preferences.

UV-Vis Spectroscopy and Electronic Spectral Characterization

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that can occur between different energy levels upon absorption of ultraviolet or visible light. For this compound and its derivatives, the UV-Vis spectrum is primarily dictated by the electronic transitions within the 4-nitrobenzyl chromophore.

The UV-Vis spectrum of 4-(4-Nitrobenzyl)pyridine in ethanol (B145695) exhibits a strong absorption maximum (λmax) at 265 nm. photochemcad.com This absorption band is attributed to a π→π* electronic transition within the aromatic ring of the 4-nitrobenzyl group. The high molar absorptivity (ε) of 12,300 M-1cm-1 is characteristic of such allowed transitions. photochemcad.com

The electronic spectrum is dominated by the presence of the nitro group (-NO2), which is a strong electron-withdrawing group, and the benzyl moiety. The interaction between the π-electron system of the benzene ring and the nitro group gives rise to the observed absorption. The piperidine or pyridine substituent, being attached to the methylene bridge, has a less significant electronic effect on the primary chromophore.

A summary of the expected UV-Vis spectral data for this compound, based on its pyridine analog, is presented in the table below.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition | Reference |

| 4-(4-Nitrobenzyl)pyridine | Ethanol | 265 | 12,300 | π→π* | photochemcad.com |

It is important to note that the solvent can influence the position and intensity of absorption bands. While the data for the pyridine analog was recorded in ethanol, changes in solvent polarity could lead to slight shifts in the λmax for this compound. However, the fundamental electronic transitions are expected to remain the same.

Further research on the synthesis and characterization of this compound would be beneficial to obtain precise experimental UV-Vis data for this specific compound and to explore the electronic properties of its derivatives in more detail.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-(4-nitrobenzyl)piperidine, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.net

Geometric optimization confirms the most stable three-dimensional arrangement of the atoms. In piperidine-containing structures, the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov DFT calculations determine precise bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data from X-ray crystallography. nih.govresearchgate.net

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.nettandfonline.com A smaller energy gap suggests higher reactivity. researchgate.net For example, in the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the HOMO-LUMO energy gap was calculated to understand its stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) regions. researchgate.net For piperidine derivatives, the nitrogen atom of the ring is typically a region of high negative charge, indicating its potential role in hydrogen bonding and other intermolecular interactions. nih.gov

Table 1: Selected DFT-Calculated Parameters for a Piperidine Derivative Data derived from studies on related piperidine structures for illustrative purposes.

| Parameter | Value/Observation | Significance |

| Piperidine Ring Conformation | Chair | Most stable energetic conformation. |

| HOMO-LUMO Energy Gap | ~2.41 - 5 eV | Indicates chemical reactivity and stability. researchgate.net |

| MEP Negative Region | Concentrated on the piperidine nitrogen atom and nitro group oxygen atoms. | Indicates sites for electrophilic attack and hydrogen bond acceptance. nih.gov |

| MEP Positive Region | Typically found on the hydrogen atoms of the piperidine ring. | Indicates sites for nucleophilic attack. |

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nanobioletters.com This method is widely used to understand the binding mode of piperidine derivatives to biological targets and to estimate their binding affinity, often expressed as a binding energy score in kcal/mol. researchgate.net

In studies involving derivatives of this compound, ligands are docked into the active sites of specific proteins to identify key intermolecular interactions. These interactions are crucial for the ligand's biological activity and commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the piperidine ring) and acceptors (like carbonyl oxygen atoms in protein residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the benzyl (B1604629) ring) and hydrophobic residues in the protein's binding pocket (e.g., Leucine, Valine, Alanine). researchgate.net

π-π Stacking: Involves interactions between aromatic rings, such as the nitrobenzyl group of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor. nih.gov

Salt Bridges (Ionic Interactions): Can form between the protonated piperidine nitrogen and negatively charged residues like Aspartate or Glutamate. nih.gov

For instance, docking studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine against the COVID-19 protease revealed efficient interactions within the active site. nih.gov Similarly, various piperidine derivatives have been docked against targets like the sigma-1 receptor, where interactions with residues such as Glu172 and Asp126 were identified as critical for binding. nih.gov

Table 2: Example of Molecular Docking Results for Piperidine Derivatives Against Various Targets

| Ligand Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Piperidine Derivative | HDM2 | -6.639 | - | Not specified |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Not specified | Not specified | Efficient interaction noted |

| (4-piperidinyl)-piperazine | Acetyl-CoA Carboxylase | Not specified | Not specified | Detailed intermolecular interactions investigated |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Not specified | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-cation |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key interactions. nsf.govpku.edu.cn

MD simulations can confirm the stability of hydrogen bonds and hydrophobic interactions predicted by docking. researchgate.net They can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.govnih.gov These simulations provide crucial insights into the binding mechanism at an atomic level, confirming whether the initial docked pose is energetically favorable and stable in a simulated physiological environment. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

For compounds related to this compound, such as N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide and various salts of 4-(4-nitrophenyl)piperazine, Hirshfeld analysis has been used to decode their complex network of non-covalent interactions. nih.goviucr.org

The most significant interactions typically observed are:

O···H/H···O contacts: These are prominent due to the presence of the nitro group and hydrogen atoms on the piperidine and benzyl rings. They often appear as sharp spikes on the 2D fingerprint plot and can contribute over 30% of the total interactions. nih.govnih.gov

H···H contacts: Given the high hydrogen content of the molecule, these van der Waals contacts are also major contributors to the crystal packing. iucr.org

C···H/H···C contacts: These represent C-H···π interactions, which play a role in stabilizing the crystal structure. iucr.org

π-π stacking: Interactions between the aromatic nitrobenzyl rings are also observed, contributing to the formation of supramolecular assemblies. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitro-substituted Piperidine/Piperazine Compounds

| Type of Contact | Percentage Contribution (Compound I) nih.gov | Percentage Contribution (Compound II) nih.gov | Percentage Contribution (Lidocaine Analogue) iucr.org |

| O···H / H···O | 34.3% | 31.7% | Second most numerous |

| H···H | - | - | Majority of interactions |

| Halogen···H / H···Halogen | 28.8% (F···H) | 32.1% (Cl···H) | - |

| C···H / H···C | - | - | Third in importance |

| O···C / C···O | - | - | 2.9% |

This quantitative analysis helps to understand the forces governing the crystal's architecture and stability.

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate physicochemical properties or structural features of a series of compounds with their activities. mdpi.comnih.gov

For piperidine derivatives, QSAR models are built using a dataset of analogues with varying substituents and their corresponding measured biological activities (e.g., inhibitory concentrations, IC₅₀). researchgate.netnih.gov Descriptors representing the molecules' electronic, steric, and hydrophobic properties are calculated and used to create a mathematical model that can predict the activity of new, unsynthesized compounds. arabjchem.org

These computational SAR studies help to:

Identify key pharmacophoric features: Determine which parts of the molecule, such as the piperidine nitrogen, the nitro group, or the aromatic ring, are essential for activity. nih.gov

Guide lead optimization: Suggest modifications to the molecular scaffold to enhance potency or improve other properties like solubility. nih.gov For example, an SAR study on MenA inhibitors based on a piperidine scaffold sought to improve inhibitory potency and reduce high lipophilicity. nih.govnih.gov

Predict the activity of virtual libraries: Screen large numbers of hypothetical compounds in silico to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reaction Kinetics and Mechanisms

The piperidine (B6355638) moiety is a potent nucleophile that readily participates in nucleophilic substitution reactions. Conversely, the 4-nitrobenzyl group provides an electrophilic target, particularly in nucleophilic aromatic substitution (SNAr) reactions where a leaving group is present on the aromatic ring.

The kinetics of SNAr reactions involving piperidine as a nucleophile with activated aromatic substrates have been extensively studied. These reactions typically proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. researchgate.netnih.gov The initial addition of the nucleophile to the electron-deficient aromatic ring is often the rate-determining step. nih.gov

The reactivity order and kinetic parameters provide insight into the reaction mechanism. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical "element effect" seen in many SNAr reactions where fluoride is the best leaving group. nih.gov This deviation supports a mechanism where the deprotonation of the intermediate, rather than the initial nucleophilic attack, is rate-limiting. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C nih.gov

| Substrate (Leaving Group) | Overall Third-Order Rate Constant (M-2s-1) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|---|

| 2-Fluoro | 0.016 | 1.0 | 11.4 | -28.5 |

| 2-Chloro | 0.012 | 0.75 | 13.5 | -21.2 |

| 2-Bromo | 0.011 | 0.69 | 14.0 | -19.1 |

| 2-Iodo | 0.009 | 0.56 | 16.0 | -12.7 |

| 2-Cyano | 0.86 | 54 | 12.2 | -15.6 |

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group of 4-(4-nitrobenzyl)piperidine is readily reduced to the corresponding amino group, yielding 4-(4-aminobenzyl)piperidine. This transformation is a cornerstone of synthetic chemistry, and numerous methods exist for the reduction of aromatic nitro compounds. wikipedia.orgacs.org The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. researchgate.netscispace.com

The reduction mechanism typically proceeds through a sequence of intermediates, starting with the nitroarene, which is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product. acs.orgacs.org Incomplete reactions or specific reaction conditions can sometimes lead to the isolation of these intermediates or side products formed from their subsequent reactions. acs.org

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This is one of the most prevalent methods, often using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgacs.orgcommonorganicchemistry.com It is highly efficient but may also reduce other functionalities like alkenes or alkynes. commonorganicchemistry.com

Metal-Mediated Reductions: The use of metals such as iron, zinc, or tin in acidic media is a classical and effective method. wikipedia.orgresearchgate.netcommonorganicchemistry.com The Béchamp reduction, using iron and a mineral acid like HCl, is a widely used industrial process. researchgate.net These methods are often more chemoselective than catalytic hydrogenation. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), offering a milder alternative to using hydrogen gas. wikipedia.org

Other Reagents: Tin(II) chloride (SnCl2) provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide can be useful for substrates that are not compatible with hydrogenation or acidic conditions and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups wikipedia.orgresearchgate.netacs.orgcommonorganicchemistry.com

| Reagent/System | Typical Conditions | Notes on Selectivity |

|---|---|---|

| H2, Pd/C | Methanol or Ethanol (B145695), rt | Highly efficient; can reduce other unsaturated groups. |

| H2, Raney Ni | Ethanol, rt | Effective; less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Classical Béchamp reduction; generally chemoselective for nitro group. researchgate.net |

| Zn, HCl/AcOH | rt to reflux | Mild method, tolerant of many functional groups. commonorganicchemistry.com |

| SnCl2, HCl | Ethanol, reflux | Mild and chemoselective; useful for sensitive substrates. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution | Can be used for selective reductions. wikipedia.org |

Intramolecular Cyclization and Ring Transformation Pathways

Derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions. nih.gov Following the reduction of the nitro group to an amine, the resulting 4-(4-aminobenzyl)piperidine possesses two nucleophilic nitrogen atoms and a flexible linker, enabling various cyclization strategies. For instance, reaction with appropriate dielectrophiles can lead to the formation of new fused or bridged ring systems.

Furthermore, the piperidine ring itself can undergo transformations. An example of such a pathway is the intramolecular aldol cyclization of N-benzylpiperidine-4-one derivatives to create novel tricyclic decahydro-2,8-phenanthroline systems. researchgate.net Ring-opening reactions, mediated by photoredox catalysis, can convert piperidine derivatives into acyclic aminoaldehydes or other bifunctional compounds, which can then be used in subsequent synthetic steps. researchgate.net Similarly, ring reconstruction has been observed where piperidine addition to certain substrates leads to a complete rearrangement of the initial heterocyclic scaffold. researchgate.net These pathways highlight the versatility of the piperidine ring as a scaffold for accessing diverse molecular architectures. nih.govresearchgate.net

Stereoselectivity and Diastereoselectivity in Piperidine Synthesis and Modification

The synthesis and functionalization of piperidine rings with control over stereochemistry is a significant area of research, given the importance of stereoisomerism in determining the biological activity of pharmaceuticals. google.comajchem-a.com Stereoselectivity can be introduced either during the formation of the piperidine ring or by the subsequent modification of a pre-existing piperidine. nih.govresearchgate.net

Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including catalytic asymmetric hydrogenation of substituted pyridinium salts or through cascade reactions that create multiple stereocenters in a single pot. nih.govacs.org For example, a one-pot condensation of a nitroalkene, amine, and enone can produce highly substituted piperidines with excellent diastereoselectivity. acs.org When chiral amines are used in such reactions, complete chirality induction can be achieved. acs.org

Modification of the existing piperidine ring in a stereoselective manner is also a powerful tool. Photoredox-catalyzed α-amino C–H arylation has been shown to functionalize piperidines with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions can often be predicted and controlled by the choice of catalyst, ligands, and reaction conditions, allowing access to specific diastereomers. nih.govacs.org

Table 3: Examples of Stereoselective Piperidine Synthesis and Functionalization

| Reaction Type | Catalyst/Method | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) catalyst with P,N-ligand | 2-Substituted pyridinium salts | High enantioselectivity | nih.gov |

| One-Pot Cascade Reaction | Amine conjugate addition | Nitroalkene, amine, enone | Excellent diastereoselectivity; 100% chirality induction with chiral amines | acs.org |

| α-Amino C–H Arylation | Photoredox catalysis (Ir(ppy)3) | N-Aryl piperidines | High diastereoselectivity (e.g., >95:5 dr) | nih.gov |

| Asymmetric Reductive Heck | Rhodium catalyst | Aryl boronic acids and dihydropyridine | High yield and excellent enantioselectivity | acs.org |

Applications in Biological and Medicinal Chemistry Research in Vitro Studies

Role as a Key Synthetic Intermediate for Biologically Active Molecules

The piperidine (B6355638) nucleus is a fundamental scaffold in a vast number of biologically active compounds and approved drugs. nih.gov The presence of the 4-nitrobenzyl group in 4-(4-Nitrobenzyl)piperidine provides a reactive handle for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse substituents. This versatility makes this compound and its derivatives valuable starting materials in the synthesis of complex molecules with therapeutic potential.

One notable application is in solid-phase synthesis, a technique widely used in medicinal chemistry to rapidly generate libraries of compounds for biological screening. For instance, a similar structural motif, p-nitrophenyl Wang resin, has been employed in the solid-phase synthesis of trimethoprim (B1683648) analogs, which are known inhibitors of dihydrofolate reductase. mdpi.com This suggests the potential for utilizing this compound in similar synthetic strategies to create diverse molecular libraries for drug discovery.

The synthesis of biologically active molecules often involves multi-component reactions, which allow for the efficient construction of complex structures in a single step. Piperidine derivatives are frequently used in these reactions to generate compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism of action for many drugs. Derivatives of this compound have been investigated for their potential to inhibit various enzymes involved in disease processes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway and a well-established target for anticancer and antimicrobial drugs. researchgate.net The inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, leading to cell death.

Research has shown that piperidine-based compounds can act as effective DHFR inhibitors. A novel series of 4-piperidine-based thiosemicarbazones exhibited potent inhibition against DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net The synthesis of these compounds involved the reaction of piperidine with 4-fluorobenzaldehyde (B137897) to produce a 4-piperidinyl-benzaldehyde intermediate, which was then reacted with thiosemicarbazides. nih.gov While this study did not directly utilize this compound, the synthetic route highlights the potential for using a nitro-substituted benzaldehyde (B42025) precursor, suggesting that derivatives of this compound could be developed as DHFR inhibitors.

| Compound Type | Enzyme | IC50 Range (µM) |

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 - 47.30 |

Viral Protease (e.g., SARS-CoV-2 Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govresearchgate.net Several studies have explored the potential of piperidine derivatives as SARS-CoV-2 Mpro inhibitors.

A versatile class of 1,4,4-trisubstituted piperidines has been shown to block coronavirus replication in vitro. nih.gov These compounds were found to inhibit the nsp5 main protease (Mpro) of SARS-CoV-2, albeit with modest activity. nih.gov The synthesis of these inhibitors was achieved through a Ugi four-component reaction, a powerful tool for creating diverse molecular structures. nih.gov While the specific use of this compound as a starting material was not detailed, its structure is amenable to incorporation into such multi-component reaction schemes.

Furthermore, peptidyl nitroalkenes have been identified as effective covalent reversible inhibitors of Mpro. uni-mainz.de This finding is significant as the nitro group is a key feature of this compound, suggesting that it could be a valuable precursor for designing novel Mpro inhibitors.

| Compound Class | Target Virus | Target Enzyme | Activity |

| 1,4,4-Trisubstituted piperidines | Human Coronavirus 229E, SARS-CoV-2 | Main Protease (Mpro) | Micromolar activity |

| Peptidyl nitroalkenes | SARS-CoV-2 | Main Protease (Mpro) | Low micromolar inhibition |

General Enzyme Inhibition Mechanisms

The inhibitory activity of compounds derived from this compound can be attributed to several general mechanisms. The piperidine ring can participate in various non-covalent interactions with the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrobenzyl group can also play a crucial role. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its binding affinity to the target enzyme.

Furthermore, the nitro group can be involved in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the enzyme's active site. In some cases, the nitro group can act as a warhead, forming a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.

Antiviral Potential and Mechanisms of Action (e.g., Influenza HA-mediated Fusion Inhibition, Coronavirus Replication)

In addition to their potential as inhibitors of viral proteases, derivatives of this compound have been investigated for their ability to interfere with other stages of the viral life cycle, such as entry into the host cell.

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, specifically targeting the H1N1 subtype. nih.govresearchgate.net These compounds act as fusion inhibitors, preventing the viral hemagglutinin (HA) protein from mediating the fusion of the viral and host cell membranes, a critical step in the viral entry process. nih.govresearchgate.net The N-benzyl group is a key structural feature of these inhibitors, and the presence of a similar moiety in this compound makes it an attractive starting material for the synthesis of novel influenza fusion inhibitors. Computational studies have suggested a new binding site for these inhibitors in the HA protein, near the fusion peptide. mdpi.com

The antiviral activity of piperidine derivatives is not limited to influenza. As mentioned earlier, 1,4,4-trisubstituted piperidines have also shown activity against coronaviruses by inhibiting the main protease. nih.gov This dual activity against different viruses highlights the potential of the piperidine scaffold in the development of broad-spectrum antiviral agents. The mechanism of action for these compounds often involves the disruption of key viral processes, such as replication and entry, making them promising candidates for further investigation in the fight against viral diseases.

Anticancer Activity Research

No studies were identified that specifically evaluate the anticancer or cytotoxic effects of this compound on any cancer cell lines. Research on the anticancer properties of the piperidine class focuses on other, more complex derivatives.

Receptor Binding Studies

Sigma Receptor Affinity and Selectivity (σ1, σ2)

There is no available data reporting the binding affinity (Ki values) or selectivity of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptors. While many piperidine-based compounds are known to be potent sigma receptor ligands, the specific contribution of the 4-nitrobenzyl substituent in this particular arrangement has not been documented.

Histamine (B1213489) Receptor (H3, H4) Interactions

No literature was found that details any interaction or binding affinity of this compound with histamine H3 or H4 receptors.

General Receptor Binding Modulations

Beyond the specific receptors mentioned, no other receptor binding data for this compound could be located. The compound appears to be primarily available as a chemical intermediate for the synthesis of other molecules, such as potential CCR5 antagonists, rather than being studied for its own biological activity.

Modulatory Effects on Cellular and Molecular Pathways

Consistent with the lack of receptor binding and anticancer data, there is no information on the effects of this compound on any cellular or molecular signaling pathways.

Derivatization Strategies and Advanced Analog Development for 4 4 Nitrobenzyl Piperidine

The 4-(4-nitrobenzyl)piperidine scaffold is a versatile platform in medicinal chemistry and analytical sciences. Its structure, featuring a reactive piperidine (B6355638) ring and a modifiable nitrobenzyl group, allows for extensive derivatization to develop advanced analogs with tailored properties. These strategies focus on functionalizing the piperidine core, altering the electronic and steric characteristics of the nitrophenyl substituent, creating complex hybrid molecules, and developing tags for analytical detection.

Future Research Trajectories

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The synthesis of substituted piperidines is a cornerstone of pharmaceutical chemistry, given their prevalence in a wide array of approved drugs. pharmaceutical-business-review.comnih.gov Future research into 4-(4-Nitrobenzyl)piperidine and its derivatives will prioritize the development of more efficient and stereoselective synthetic methodologies. Current strategies often involve multi-step processes that can be time-consuming and may result in modest yields.

Innovations in catalysis are expected to play a significant role. For instance, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, offer a promising route to producing stereo-enriched piperidines with high precision. nih.gov The use of amine oxidases and ene-imine reductases in cascade reactions can facilitate the asymmetric dearomatization of pyridine (B92270) precursors, leading to chiral piperidines. nih.gov Additionally, advances in metal-catalyzed reactions, such as palladium-catalyzed hydrogenation of fluorinated pyridines or iridium-catalyzed asymmetric hydrogenation, provide pathways to highly functionalized and stereochemically defined piperidine (B6355638) rings. nih.gov

Another key area of development is the stereocontrolled functionalization of the piperidine ring. Highly stereoselective carbolithiation reactions of piperidine enecarbamates, for example, allow for the direct creation of vicinally-substituted piperidines, a structural motif of significant medicinal interest. rsc.org Research into kinetic resolution techniques, using chiral ligands like sparteine (B1682161) with organolithium bases, can provide access to enantioenriched 2,4-disubstituted piperidines, which can serve as versatile building blocks for more complex derivatives. acs.org The goal is to create synthetic pathways that are not only efficient in terms of yield and step economy but also provide precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the synthesis and evaluation of new compounds. For this compound derivatives, advanced computational modeling will be instrumental in predicting their mechanisms of action and in optimizing lead compounds.

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are central to this effort. nih.govresearchgate.netnih.gov Molecular docking can predict how these compounds bind to specific biological targets, such as enzymes or receptors, providing insights into the key interactions that govern their activity. nih.govrsc.org For instance, computational studies on piperidine derivatives have been used to decipher their binding modes with targets like the sigma-1 receptor and to understand the structural features that influence inhibitory activity. nih.govrsc.orgresearchgate.net

MD simulations can further refine these predictions by modeling the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the biological environment. nih.gov This can help confirm the stability of binding poses and identify crucial amino acid residues involved in the interaction. nih.govrsc.org QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the potency of novel, unsynthesized derivatives. nih.govresearchgate.net By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. researchgate.net These computational approaches, when used in concert, facilitate a "rational design" cycle, where predictions from models inform synthetic efforts, and experimental results are used to refine the models, accelerating the process of lead optimization. danaher.combiobide.com

Exploration of New Biological Targets and Therapeutic Applications

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs across more than twenty different classes. nih.gov Likewise, nitroaromatic compounds are known for a wide range of biological activities and for their use as hypoxia-activated prodrugs. nih.govmdpi.comnih.gov The combination of these two moieties in this compound suggests a broad and largely untapped therapeutic potential.

Future research will focus on screening this compound and its rationally designed derivatives against a diverse array of biological targets to uncover new therapeutic applications. Computer-aided prediction tools can be used in the initial stages to identify potential protein targets, including enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org Based on the known activities of related structures, promising areas for investigation include:

Oncology: Nitroaromatic compounds can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govmdpi.com This makes derivatives of this compound potential candidates for development as hypoxia-activated anticancer agents. Furthermore, piperidine derivatives have been investigated as inhibitors of key cancer-related targets like γ-secretase and human homolog of murine double minute 2 (HDM2). researchgate.netnih.gov

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. encyclopedia.pub Derivatives could be explored for activity against targets involved in neurodegenerative diseases (like Alzheimer's disease), neuropathic pain, and psychiatric disorders. nih.govencyclopedia.pubnih.gov The sigma-1 receptor, implicated in various neurological processes, is a particularly interesting target for piperidine-based ligands. nih.govrsc.org

Infectious Diseases: Nitro-containing compounds have a history of use as antimicrobial and antiparasitic agents. nih.govnih.gov New derivatives could be screened for activity against a range of pathogens, including bacteria, fungi, and viruses, addressing the growing problem of antimicrobial resistance. nih.gov

Integration of High-Throughput Screening with Rational Design for Derivative Discovery

To efficiently explore the vast chemical space around the this compound core, future research will increasingly rely on the integration of high-throughput screening (HTS) with rational drug design. This synergistic approach combines the power of large-scale experimental testing with the precision of computational methods to accelerate the discovery of new lead compounds. japsonline.com

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. japsonline.comchemdiv.com By synthesizing a diverse library of this compound derivatives with variations in the substitution patterns on both the piperidine and the aromatic rings, researchers can quickly identify "hits"—compounds that show desired activity in an assay. researchgate.net

The hits identified through HTS serve as the starting point for the rational design and lead optimization phase. danaher.combiobide.com Computational tools, as described in section 8.2, can be used to analyze these initial hits to build structure-activity relationships (SAR). nih.gov This analysis helps to understand why certain compounds are active and provides a roadmap for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. danaher.com This iterative cycle—where HTS provides initial leads, computational design proposes optimized structures, synthesis creates the new compounds, and subsequent screening validates the predictions—is a powerful strategy for efficiently discovering and refining novel drug candidates based on the this compound scaffold. chemdiv.comnih.gov

Q & A

Q. How to design a stability study for this compound under varying pH conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days.

- LC-MS Monitoring : Track degradation products (e.g., nitro group reduction to amine) via [M+H]⁺ shifts (Δm/z -30 for -NO₂ → -NH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.